molecular formula C22H16O B11832095 2-Benzylidene-3-phenyl-2,3-dihydro-1H-inden-1-one

2-Benzylidene-3-phenyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B11832095
M. Wt: 296.4 g/mol
InChI Key: AXWOOFHMHPHMIY-HKWRFOASSA-N
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Description

2-Benzylidene-3-phenyl-2,3-dihydro-1H-inden-1-one is a synthetic organic compound based on the 1-indanone scaffold, a structure of significant interest in medicinal chemistry and materials science . This product is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. This compound is of particular interest for researchers developing novel therapeutics for Inflammatory Bowel Disease (IBD) . Structural analogues of 2-benzylidene-1-indanone have demonstrated promising activity in phenotype-based screening assays. Key research applications include the inhibition of TNF-α-induced monocyte adhesion to colon epithelial cells, a critical pathological step in IBD, and suppression of LPS-induced TNF-α expression . The 1-indanone pharmacophore is associated with a wide variety of biological properties, making it a valuable scaffold in drug discovery . In the field of materials science, 2-benzylidene-1-indanone derivatives have been evaluated as high-performance corrosion inhibitors for mild steel in acidic environments , with studies showing inhibition efficiencies greater than 98% in electrochemical tests . The compound's planar molecular structure, as confirmed by X-ray crystallography, facilitates intermolecular interactions, which can be a subject of further physicochemical research . Researchers are advised to characterize the compound fully, as specific functional groups on the phenyl rings can significantly influence biological activity and physicochemical properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H16O

Molecular Weight

296.4 g/mol

IUPAC Name

(2Z)-2-benzylidene-3-phenyl-3H-inden-1-one

InChI

InChI=1S/C22H16O/c23-22-19-14-8-7-13-18(19)21(17-11-5-2-6-12-17)20(22)15-16-9-3-1-4-10-16/h1-15,21H/b20-15-

InChI Key

AXWOOFHMHPHMIY-HKWRFOASSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(C3=CC=CC=C3C2=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C=C2C(C3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The aldol condensation between 2,3-dihydro-1H-inden-1-one (indanone) and benzaldehyde derivatives represents the most straightforward route to 2-benzylidene-3-phenyl-2,3-dihydro-1H-inden-1-one. Under basic conditions, the enolate of indanone attacks the carbonyl carbon of benzaldehyde, followed by dehydration to form the α,β-unsaturated ketone.

In a representative procedure, indanone (1 equiv) and benzaldehyde (1 equiv) are dissolved in ethanol, followed by dropwise addition of 10% aqueous NaOH at 0°C. The mixture is stirred at room temperature for 30 minutes, yielding the (E)-isomer as the major product. Key parameters include:

  • Solvent : Ethanol facilitates enolate formation while minimizing side reactions.

  • Temperature : Cold conditions (0°C) during base addition prevent premature dehydration.

  • Workup : Filtration and washing with hexane remove unreacted starting materials, with final purification via column chromatography (4% ethyl acetate in hexane).

Table 1: Aldol Condensation Optimization Data

ParameterOptimal ValueYield (%)
Base10% NaOH45–50
SolventEthanol
Reaction Time30 minutes
Temperature0°C → RT

Characterization Data

  • IR (neat) : νmax = 1699 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (C=C aromatic).

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.78 (d, J = 8.0 Hz, 1H, indenone-H), 7.41–7.33 (m, 10H, aromatic), 3.90 (s, 1H, methine).

  • HRMS : Calcd for C₂₃H₁₈O [M+H]⁺: 311.1430; Found: 311.1432.

Photochemical Isomerization

Diastereoselective Synthesis of (Z)-Isomer

The (Z)-isomer of this compound is accessible via UV irradiation of the (E)-isomer. In a photochemical reactor, a solution of (E)-2-benzylidene-indanone in acetonitrile is irradiated at 352 nm for 4 hours under N₂, achieving near-complete isomerization.

Key Considerations:

  • Wavelength : 352 nm selectively excites the π→π* transition, promoting cis-trans isomerization.

  • Solvent : Acetonitrile’s high polarity stabilizes the transition state.

  • Purification : Column chromatography (4% ethyl acetate/hexane) separates the (Z)-isomer.

Table 2: Photochemical Isomerization Conditions

ParameterValueYield (%)
Light Source352 nm UV85–90
Reaction Time4 hours
SolventAcetonitrile

Spectroscopic Differentiation

  • (Z)-Isomer ¹H NMR : δ 7.37–7.25 (m, 11H, aromatic), 4.45 (d, J = 13.5 Hz, 1H), 3.08 (d, J = 18.0 Hz, 1H).

  • NOE Correlation : Irradiation of the methine proton (δ 3.90) enhances aromatic protons, confirming the Z-configuration.

Photoredox-Catalyzed Decarboxylative Annulation

Hydrogen Radical Shuttle (HRS) Strategy

A novel photoredox approach utilizes Ir[dF(CF₃)ppy]₂(phen)PF₆ as a photocatalyst and water as an HRS to synthesize indanones via decarboxylative annulation. While optimized for substituted indanones, this method adapts to 2-benzylidene derivatives by employing phenylacetylene as a coupling partner.

Procedure:

  • Reactants : Indanone (1 equiv), phenylacetylene (1.2 equiv).

  • Catalyst : Ir[dF(CF₃)ppy]₂(phen)PF₆ (2 mol%).

  • Conditions : Blue LEDs (450 nm), H₂O (HRS), 100°C, N₂ atmosphere.

  • Yield : 86% after column chromatography.

Table 3: Photoredox Reaction Parameters

ParameterValueYield (%)
CatalystIr-complex86
Light SourceBlue LEDs
Temperature100°C

Mechanistic Insights

The reaction proceeds via single-electron transfer (SET) from the photocatalyst to the substrate, generating a radical intermediate. Water acts as an HRS, shuttling protons to stabilize the radical, enabling annulation to form the indanone core.

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • Aldol Condensation : Moderate yields (45–50%) but scalable to gram quantities.

  • Photochemical Isomerization : High diastereoselectivity (>90%) but requires specialized UV equipment.

  • Photoredox Catalysis : Superior yield (86%) and mild conditions, though catalyst cost may limit industrial use.

Environmental and Practical Considerations

  • Green Chemistry : The photoredox method minimizes waste through catalytic cycles, whereas aldol condensation generates aqueous alkali waste.

  • Stereocontrol : Photochemical methods offer precise control over (E)/(Z) ratios, critical for pharmaceutical applications.

Applications and Derivatives

Spiroaziridine Synthesis

This compound serves as a precursor to spiroaziridines, bioactive compounds with antitumor activity. Reaction with benzylamine and iodine/TBHP in cyclohexane yields spiroaziridines in 40–52% yields.

Table 4: Spiroaziridine Derivatives

DerivativeR GroupYield (%)
3aPhenyl40
3d4-Fluorophenyl52
3h4-Bromophenyl27

Chemical Reactions Analysis

Types of Reactions

2-Benzylidene-3-phenyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid at 35-40°C.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Halogenation using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Key Differences in Reactivity and Properties

Electronic Effects :

  • The trifluoromethoxy group in compound 55 enhances electron-withdrawing properties, increasing stability and altering redox behavior compared to the parent compound .
  • Halogenated derivatives (e.g., DDI, 5-Bromo-4-fluoro analog) exhibit higher molecular weights and lipophilicity, impacting solubility and membrane permeability .

Biological Activity :

  • Anticancer Activity : DDI’s bromine and hydroxyl groups enable intercalation with DNA-topoisomerase IIα complexes, showing IC₅₀ values comparable to betulinic acid in biochemical assays .
  • Antimicrobial Activity : The indol-3-yl substituent in the analog from enhances π-π stacking with microbial enzymes, achieving strong inhibition against E. coli and B. subtilis .
  • Antioxidant Capacity : Compound 55 ’s hydroxyl group contributes to radical scavenging, with ROS inhibition exceeding other chalcone derivatives .

Synthetic Flexibility :

  • Substituents on the benzylidene group (e.g., indol-3-yl, trifluoromethoxy) require tailored aldehydes for condensation, whereas halogenation post-synthesis (e.g., bromination) introduces regioselectivity challenges .

Computational and Spectroscopic Insights

  • DFT Studies : For the indol-3-yl analog, HOMO-LUMO gaps (4.32 eV) and electrophilicity index (3.14 eV) suggest moderate reactivity, aligning with its antimicrobial efficacy .
  • NMR Data : The parent compound’s conjugated system results in distinct deshielding of the ketone (δ ~200 ppm in ¹³C NMR) and olefinic protons (δ 7.2–7.8 ppm in ¹H NMR) .

Biological Activity

2-Benzylidene-3-phenyl-2,3-dihydro-1H-inden-1-one is a compound of significant interest due to its diverse biological activities. This indanone derivative has been studied for its potential therapeutic applications, particularly in the context of inflammatory diseases and cancer. This article synthesizes findings from various studies to elucidate the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H15OC_{18}H_{15}O with a molecular weight of 257.31 g/mol. The compound features a characteristic indanone structure, which contributes to its biological activity.

The biological effects of this compound are primarily attributed to its ability to modulate various signaling pathways:

  • Anti-inflammatory Activity : The compound has shown potent inhibitory effects on tumor necrosis factor-alpha (TNF-α) induced cellular responses. In particular, it inhibits the adhesion of monocytes to colon epithelial cells, a critical event in inflammatory bowel disease (IBD) .
  • Cytotoxic Effects : Studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, including HSC-2 and HL-60. Its mechanism involves inducing apoptosis and inhibiting cell proliferation .
  • Amyloid Inhibition : Recent research indicates that it may also inhibit the formation of amyloid fibers associated with neurodegenerative diseases, such as Alzheimer’s disease .

Structure-Activity Relationship (SAR)

The SAR studies have highlighted several derivatives of this compound that enhance its biological efficacy:

CompoundActivityKey Findings
Compound 41Anti-inflammatorySuppressed TNF-α production and adhesion of monocytes
Compound 55CytotoxicExhibited strong inhibitory activity in a rat model of colitis
Hydroxy derivativesAnti-tumorShowed improved cytotoxicity against cancer cell lines

In Vivo Studies

One notable study investigated the efficacy of compound 55 in a rat model of IBD induced by 2,4,6-trinitrobenzenesulfonic acid (TNBS). The results indicated a dose-dependent reduction in inflammation markers and improved histological scores compared to controls, suggesting significant therapeutic potential for IBD treatment .

Cancer Cell Line Studies

Another study focused on the cytotoxic effects of various derivatives on human cancer cell lines. The findings revealed that compounds derived from this compound exhibited selective cytotoxicity towards neoplastic cells while sparing normal cells, indicating a favorable therapeutic index .

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